molecular formula C15H23N3S B5831033 1-Cyclohexyl-3-[4-(dimethylamino)phenyl]thiourea CAS No. 15863-28-2

1-Cyclohexyl-3-[4-(dimethylamino)phenyl]thiourea

Cat. No.: B5831033
CAS No.: 15863-28-2
M. Wt: 277.4 g/mol
InChI Key: JDJJUVFZNAROCD-UHFFFAOYSA-N
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Description

1-Cyclohexyl-3-[4-(dimethylamino)phenyl]thiourea is an organic compound with the molecular formula C15H24N2S It is a thiourea derivative, characterized by the presence of a cyclohexyl group and a dimethylamino-substituted phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Cyclohexyl-3-[4-(dimethylamino)phenyl]thiourea typically involves the reaction of cyclohexylamine with 4-(dimethylamino)phenyl isothiocyanate. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, under reflux conditions. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-Cyclohexyl-3-[4-(dimethylamino)phenyl]thiourea undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Cyclohexyl-3-[4-(dimethylamino)phenyl]thiourea has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Cyclohexyl-3-[4-(dimethylamino)phenyl]thiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other non-covalent interactions with these targets, leading to inhibition or modulation of their activity. The pathways involved may include signal transduction, metabolic regulation, and gene expression .

Comparison with Similar Compounds

  • 1-Cyclohexyl-3-[4-(methylamino)phenyl]thiourea
  • 1-Cyclohexyl-3-[4-(ethylamino)phenyl]thiourea
  • 1-Cyclohexyl-3-[4-(dimethylamino)phenyl]urea

Uniqueness: 1-Cyclohexyl-3-[4-(dimethylamino)phenyl]thiourea is unique due to the presence of both the cyclohexyl and dimethylamino groups, which confer distinct steric and electronic properties. These properties influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for various applications .

Properties

IUPAC Name

1-cyclohexyl-3-[4-(dimethylamino)phenyl]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3S/c1-18(2)14-10-8-13(9-11-14)17-15(19)16-12-6-4-3-5-7-12/h8-12H,3-7H2,1-2H3,(H2,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDJJUVFZNAROCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)NC(=S)NC2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90359630
Record name STK133052
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90359630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15863-28-2
Record name STK133052
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90359630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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